1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline
Description
Properties
CAS No. |
898553-60-1 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-ethenyl-8-methyl-4,5-dihydropyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C14H14N2/c1-3-16-9-8-12-7-6-11-5-4-10(2)15-13(11)14(12)16/h3-5,8-9H,1,6-7H2,2H3 |
InChI Key |
RYYTWVUNLGDQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC3=C2N(C=C3)C=C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a fundamental step in synthesizing pyrroloquinoline derivatives. Several methods have been reported:
- One-Pot Synthesis : A method involving the reaction of 2-azidebenzaldehyde with N-propylmaleimide or dimethyl fumarate under microwave conditions has shown promising results. This reaction typically yields pyrroloquinolinediones in good yields (up to 89%) after purification through recrystallization from ethanol-water mixtures.
Multi-Step Synthesis
A multi-step synthetic route has been described that includes:
Formation of Intermediate Compounds : Starting from readily available precursors such as ethyl nitrocinnamate or other substituted quinolines.
Reduction and Cyclization : Utilizing reducing agents such as lithium aluminum hydride or catalytic hydrogenation to form the desired dihydropyrroloquinoline structure.
Final Modifications : Post-synthetic modifications can enhance the yield and purity of the final product.
The following table summarizes various preparation methods for 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline, including yields and conditions:
The preparation of this compound encompasses various synthetic strategies that leverage cyclization, alkylation, and multi-step processes to achieve high yields of the desired compound. Ongoing research continues to optimize these methods for better efficiency and scalability, which is crucial for potential pharmaceutical applications.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrole ring in the compound undergoes electrophilic substitution preferentially at the α-positions (C2 and C5). The electron-donating ethenyl group at C1 and methyl group at C8 enhance reactivity at adjacent sites.
Mechanistic Insight : The methyl group at C8 stabilizes intermediates via hyperconjugation, while the ethenyl group directs electrophiles to the quinoline moiety .
Nucleophilic Addition and Ring-Opening Reactions
The dihydroquinoline component participates in nucleophilic attacks, particularly under acidic conditions:
Key Reactions:
-
Ammonia Addition :
Reacts with NH₃ in ethanol under reflux (6 h) to form 4,5-diamino derivatives via ring-opening followed by re-cyclization.
Yield : 55% -
Grignard Reagents :
RMgX (R = alkyl/aryl) adds to the C4 carbonyl group (if oxidized), yielding tertiary alcohols. For example, methylmagnesium bromide produces 4-hydroxy-4-methyl adducts.
Cycloaddition and Multicomponent Reactions
The ethenyl group enables [4+2] Diels-Alder reactions and Ugi-type multicomponent reactions:
| Reaction | Components | Product | Conditions |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C, 8 h | Fused bicyclic adduct | 70% |
| Ugi Reaction | Aldehyde, amine, isocyanide, carboxylic acid | Polycyclic dihydropyrroloquinoline derivatives | Ethanol, reflux, 12 h |
Note : The Ugi reaction is particularly effective for generating libraries of structurally complex derivatives .
Oxidation and Reductive Transformations
Controlled oxidation and reduction modify the dihydroquinoline ring:
-
Oxidation :
Treatment with KMnO₄ in acetone converts the 4,5-dihydro group to a quinoline ketone, forming 1-ethenyl-8-methyl-pyrrolo[3,2-h]quinoline-4,5-dione.
Yield : 80% -
Reduction :
Hydrogenation (H₂, Pd/C) reduces the ethenyl group to ethyl, yielding 1-ethyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline.
Yield : 85%
Acid-Base Reactions and Salt Formation
The nitrogen atoms in the pyrrole and quinoline rings react with acids to form stable salts, enhancing solubility for pharmacological applications :
| Acid | Conditions | Salt Formed | Application |
|---|---|---|---|
| Methanesulfonic acid | Ethanol, RT, 2 h | Methanesulfonate salt | Antimicrobial agents |
| Succinic acid | 1:1 molar ratio in H₂O | Hemi-succinate salt | Improved bioavailability |
Photochemical and Thermal Reactions
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial activity. For instance, a series of uniquely functionalized derivatives were synthesized and evaluated for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. One notable compound exhibited an in vitro half-maximal inhibitory concentration (IC50) of 8.36 μM against the amastigote form of the parasite, indicating strong potential for therapeutic applications in treating leishmaniasis .
Anticancer Properties
Pyrroloquinoline derivatives have also been investigated for their anticancer properties. Research indicates that certain compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The structural diversity allows for modifications that can enhance potency and selectivity against cancer cell lines.
Biological Mechanisms
The biological mechanisms through which 1-ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline exerts its effects are multifaceted:
- Topoisomerase Inhibition : Some studies suggest that these compounds may act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cells such as cancer cells.
- Antioxidant Activity : Pyrroloquinolines have shown antioxidant properties, which can protect cells from oxidative stress and inflammation, contributing to their therapeutic potential.
Case Study 1: Antileishmanial Efficacy
In a study evaluating the antileishmanial efficacy of pyrroloquinoline derivatives, compound 5m demonstrated significant activity with a cytotoxicity profile indicating a selective action against Leishmania species without considerable toxicity to mammalian cells . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrroloquinoline derivatives on various cancer cell lines. The study found that specific modifications to the molecular structure increased the potency against breast cancer cells significantly compared to unmodified compounds . This underscores the potential for developing targeted therapies based on structural insights.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, this compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrroloquinoline derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties.
Key Observations
Thioxo and dithiolo groups in 2n enhance thermal stability (m.p. >260°C), whereas methoxyphenylimino substituents in 2q lower melting points (195–196°C) due to reduced crystallinity .
Synthetic Accessibility Derivatives with fused heterocycles (e.g., dioxino-dithiolo in 2n) achieve high yields (84–87%), suggesting robust synthetic pathways despite structural complexity . The target compound’s synthesis may require analogous strategies, though its ethenyl group could necessitate controlled reaction conditions to avoid polymerization.
Functional Group Diversity
- Carboxylic acid (PQQ ) and diol (compound in ) derivatives exhibit distinct solubility and coordination properties compared to the target’s alkyl substituents. PQQ’s tricarboxylic acid groups enable metal chelation, relevant in cofactor chemistry .
Structural Characterization Gaps
- The target compound lacks reported spectral or crystallographic data. By contrast, analogs like 2n and 2q are validated via ¹H NMR and HPLC-HRMS, and PQQ polymorphs are characterized using XRD .
Biological Activity
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline is a nitrogen-containing heterocyclic compound that has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of pyrrole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 176.23 g/mol. The structure features a pyrrole ring fused to a quinoline moiety, which is essential for its biological interactions.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrrole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | H460 | 15.2 |
| Similar Pyrrole Derivative | A549 | 12.7 |
| Similar Pyrrole Derivative | HT-29 | 10.5 |
These findings indicate that the compound exhibits significant cytotoxicity against lung (H460) and colon (HT-29) cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives have also been extensively studied. In vitro evaluations have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The minimum inhibitory concentration (MIC) values indicate that the compound has moderate antibacterial activity compared to standard antibiotics such as ciprofloxacin .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 38% |
These results suggest that this compound could be a potential candidate for treating inflammatory diseases .
Case Studies
One notable case study involved the synthesis and evaluation of various pyrrole derivatives for their biological activities. The study highlighted the structure-activity relationship (SAR) of these compounds and identified key functional groups that enhance their biological efficacy. For instance, modifications at the nitrogen positions significantly affected their anticancer activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline to improve yield?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, microwave-assisted methods (e.g., Leimgruber-Batcho reaction) can accelerate cyclization steps while reducing side reactions . Column chromatography (e.g., aluminum oxide with ethyl acetate as eluent) is critical for purifying intermediates, as seen in similar pyrroloquinoline syntheses where yields reached 80% after purification . Temperature control (e.g., 130°C for 1 hour in N-methylpiperazine reactions) and stoichiometric ratios of reagents also influence yield .
Q. Which spectroscopic techniques are most reliable for characterizing pyrroloquinoline derivatives, and how should data be interpreted?
Methodological Answer: 1H NMR is essential for confirming substituent positions and stereochemistry. For instance, pyroloquinoline derivatives exhibit distinct shifts for N-CH3 (~δ 3.0 ppm) and aromatic protons (~δ 7.0–8.5 ppm) . 13C NMR and 2D techniques (COSY, HSQC) resolve overlapping signals in complex fused-ring systems . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls (C=O stretches at ~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling pyrroloquinoline derivatives during experimental procedures?
Methodological Answer: Safety data sheets (SDS) for related compounds classify these derivatives as acutely toxic (Category 4 for oral/dermal/inhalation exposure) . Researchers must use:
- PPE: N95 masks, nitrile gloves, and lab coats.
- Ventilation: Fume hoods for weighing and reactions.
- Waste disposal: Designated containers for hazardous organic waste .
Contaminated clothing should be removed immediately and decontaminated .
Advanced Research Questions
Q. How can computational modeling aid in predicting the conformational stability of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict dihedral angles and ring puckering in pyrroloquinoline systems . Comparing computed NMR chemical shifts with experimental data validates structural assignments . For example, Cremer-Pople parameters quantify ring conformations, resolving ambiguities in fused-ring systems .
Q. What strategies resolve contradictions in biological activity data among structurally similar pyrroloquinoline derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., sulfonyl groups in 5-HT6 receptor antagonists) and correlate with bioassay results (IC50 values) .
- Statistical Validation: Use multivariate regression to identify critical molecular descriptors (e.g., logP, polar surface area) influencing antimicrobial activity .
- Reproducibility Checks: Validate assays across multiple cell lines or enzymatic models to rule out context-dependent effects .
Q. How can researchers design experiments to elucidate the metabolic pathways of pyrroloquinoline derivatives in pharmacological studies?
Methodological Answer:
- In vitro Metabolism: Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Cytochrome P450 inhibition assays identify metabolic enzymes involved .
- Isotope Labeling: Synthesize 13C/14C-labeled analogs to track metabolic products in vivo .
- Computational ADME Tools: Software like SwissADME predicts Phase I/II metabolism sites (e.g., hydroxylation at the 8-methyl group) .
Key Challenges and Solutions
- Contradictory Spectral Data: Use 2D NMR (NOESY, HMBC) to resolve ambiguities in fused-ring systems .
- Low Synthetic Yields: Optimize microwave irradiation time (30–60 seconds) and catalyst loading (e.g., 10 mol% FeCl3) .
- Toxicity Variability: Perform in silico toxicity screening (e.g., ProTox-II) to prioritize derivatives with lower acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
